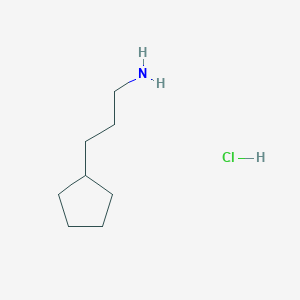

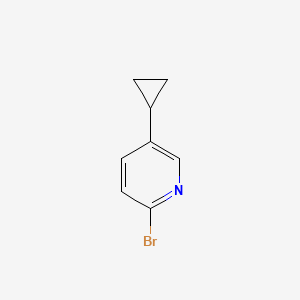

![molecular formula C11H21NO B1372053 9-(丙-2-基)-9-氮杂双环[3.3.1]壬-3-醇 CAS No. 1195148-85-6](/img/structure/B1372053.png)

9-(丙-2-基)-9-氮杂双环[3.3.1]壬-3-醇

描述

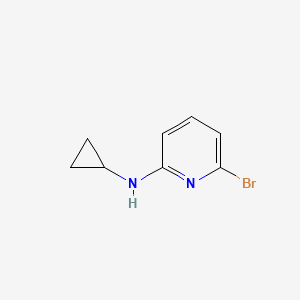

“9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol” is a complex organic compound. It belongs to the class of compounds known as azabicyclo[3.3.1]nonanes . These compounds contain a three-ring structure with two cyclohexane rings fused to a piperidine ring .

Synthesis Analysis

The synthesis of azabicyclo[3.3.1]nonane derivatives has been studied . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .

Molecular Structure Analysis

The molecular structure of azabicyclo[3.3.1]nonane derivatives has been examined in several studies . The hydrogen bonds in the starting bicyclononane diene diol and the weaker hydrogen bonds in the dienone and the bromo and nitrile derivatives were found significant for the overall structure .

Chemical Reactions Analysis

The chemical reactions of azabicyclo[3.3.1]nonane derivatives have been explored . The hydrogen bonds in the starting bicyclononane diene diol and the weaker hydrogen bonds in the dienone and the bromo and nitrile derivatives were found significant for the overall structure .

Physical And Chemical Properties Analysis

The physical and chemical properties of azabicyclo[3.3.1]nonane derivatives have been studied . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .

科学研究应用

Metal-Free Catalysis in Hydroboration

9-Borabicyclo[3.3.1]nonane: , a derivative of the compound , has been utilized as a metal-free catalyst for the hydroboration of carbodiimides with pinacol borane . This process is significant for the synthesis of organoboranes, which are crucial intermediates in organic synthesis. The use of this catalyst allows for remarkable regio-, chemo-, and stereoselectivity during hydroboration reactions, making it a valuable tool in the creation of complex organic molecules.

Impact on Crystal Structures and Intermolecular Networks

The compound’s derivatives have been studied for their impact on crystal structures and intermolecular networks . These studies are essential for understanding the stereochemistry of network formation and the role of hydrogen bonds in the overall structure. The insights gained from these studies can influence the design of new materials and the development of drugs by controlling the crystallization process.

Synthesis of Organoboranes

The versatility of 9-Borabicyclo[3.3.1]nonane extends to the synthesis of organoboranes, which are used in various organic transformations . The reagent exhibits exceptional selectivity, which is advantageous for synthesizing specific organoborane compounds with desired properties for use in pharmaceuticals, agrochemicals, and material science.

Hydrogen Bonding Studies

Research into the hydrogen bonding capabilities of the compound’s derivatives provides valuable information on the strength and nature of these interactions . This knowledge is vital for the field of supramolecular chemistry, where hydrogen bonding plays a key role in the assembly of complex structures.

Halogen Bonding Interactions

The study of halogen bonding interactions in the compound’s derivatives contributes to the understanding of non-covalent interactions . These interactions are significant in the design of molecular recognition systems and the development of novel catalysts.

Computational Chemistry Applications

Density Functional Theory (DFT) calculations and kinetic studies involving the compound’s derivatives aid in proposing mechanisms for chemical reactions . These computational studies are indispensable for predicting reaction outcomes and designing new molecules with desired reactivities.

属性

IUPAC Name |

9-propan-2-yl-9-azabicyclo[3.3.1]nonan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-8(2)12-9-4-3-5-10(12)7-11(13)6-9/h8-11,13H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHNQKJCZWGRFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2CCCC1CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

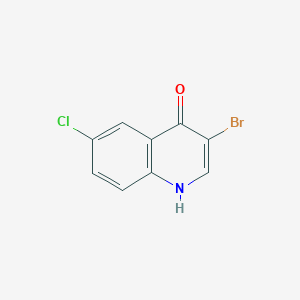

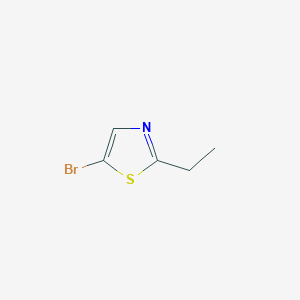

![{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1371971.png)

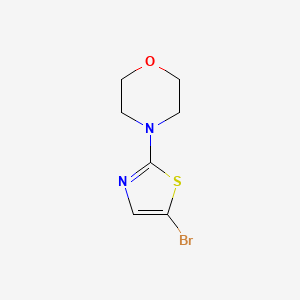

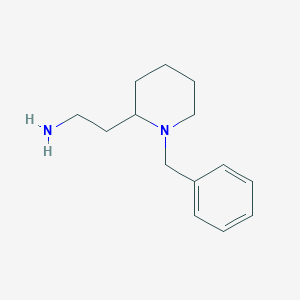

![4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B1371988.png)

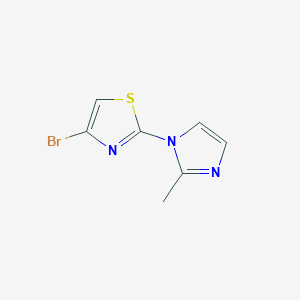

![3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1371989.png)